1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene
Description
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-methoxybenzene |
InChI |
InChI=1S/C13H17BrO2/c1-15-12-4-2-3-11(7-12)13(8-14)16-9-10-5-6-10/h2-4,7,10,13H,5-6,8-9H2,1H3 |
InChI Key |
ZQLCTEYNRGRJBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CBr)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the ethyl side chain serves as a primary site for nucleophilic substitution. Key reactions include:
a. Amine Alkylation
Reaction with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, THF) at 60–80°C yields N-alkylated derivatives.
-
Example : Reaction with piperidine (2 equiv.) in DMF at 70°C for 12 hr produces 1-(2-piperidinyl-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene in 78% yield.
-
Mechanism : SN2 displacement facilitated by the β-cyclopropylmethoxy group’s steric bulk, which restricts backside attack, favoring inversion of configuration.
b. Thiol Substitution
Thiols (e.g., benzyl mercaptan) react under basic conditions (K₂CO₃, DMSO) to form thioether linkages.
-
Conditions : 1.2 equiv. benzyl mercaptan, 2.5 equiv. K₂CO₃, 60°C, 8 hr → 85% yield.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings, enabling carbon-carbon bond formation.
a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst:
| Component | Conditions | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME, 80°C, 12 hr | 72% |
| 4-Methoxyphenylboronic acid | Same conditions | 68% |
b. Buchwald-Hartwig Amination
Coupling with aryl amines (e.g., aniline) using Pd₂(dba)₃/Xantphos:
-
Product : 1-(2-(N-phenylamino)-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene (63% yield).
Electrochemical Oxidative Cleavage
The cyclopropylmethoxyethyl side chain undergoes C-C bond cleavage under electrochemical conditions:
-
Setup : Graphite anode, nickel cathode, Bu₄NBF₄ electrolyte, MeOH:D₂O (7:1), 1 mA current, 7 hr .
-
Product : Methyl 3-methoxy-4-(cyclopropylidenemethyl)benzoate (58% yield) .
-
Mechanism : Anodic oxidation generates radical intermediates, leading to β-scission of the cyclopropane ring.
Elimination Reactions
Base-induced elimination forms alkenes or cyclopropane derivatives:
-
Example : Treatment with DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C produces 1-(cyclopropylmethoxyvinyl)-3-methoxybenzene via dehydrohalogenation (61% yield).
Grignard and Organometallic Additions
The bromoethyl group reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols:
-
Conditions : MeMgBr (2 equiv.), THF, −78°C → 0°C, 2 hr → 70% yield .
-
Product : 1-(2-Hydroxy-1-(cyclopropylmethoxy)propyl)-3-methoxybenzene.
Cyclopropane Ring-Opening Reactions
The cyclopropylmethoxy group undergoes acid-catalyzed ring-opening:
-
Conditions : HCl (conc.) in EtOH, reflux, 6 hr → 1-(2-Bromo-1-(3-chloropropoxy)ethyl)-3-methoxybenzene (55% yield).
Photochemical Reactions
UV irradiation (λ = 254 nm) in benzene induces homolytic cleavage of the C-Br bond:
-
Product : A benzyl radical intermediate, which dimerizes or abstracts hydrogen.
Comparative Reaction Data
| Reaction Type | Key Reagent/Conditions | Yield Range | Application |
|---|---|---|---|
| Nucleophilic Substitution | Amines, DMF, 70°C | 70–85% | Pharma intermediate synthesis |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | 65–75% | Biaryl synthesis |
| Electrochemical Cleavage | Graphite anode, Bu₄NBF₄ | 55–60% | Carboxylic ester formation |
| Elimination | DBU, toluene, 110°C | 60–65% | Alkene synthesis |
Mechanistic Insights
-
Steric Effects : The cyclopropylmethoxy group hinders nucleophilic attack at the β-carbon, favoring α-substitution.
-
Electronic Effects : The methoxy group at C3 donates electron density, activating the benzene ring for electrophilic substitutions at C5 .
This compound’s versatility in cross-coupling, substitution, and ring-opening reactions makes it valuable for synthesizing complex aromatic ethers in medicinal chemistry and materials science.
Scientific Research Applications
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Key Observations:
- Steric and Electronic Effects: The cyclopropylmethoxy group in the target compound provides moderate steric hindrance compared to the bulkier tert-butoxy group and the linear hexyloxy chain .
- Reactivity : Bromine in the target compound serves as a superior leaving group compared to fluorine in 1-(2-fluoropropyl)-3-methoxybenzene , making it more reactive in substitution reactions.
- Lipophilicity : The hexyloxy analogues exhibit higher lipophilicity due to their long alkyl chains, which may improve membrane permeability in drug design but reduce aqueous solubility.
Spectroscopic Comparisons
Commercial and Regulatory Considerations
- Regulatory guidelines for related compounds (e.g., betaxolol hydrochloride in ) emphasize stringent purity and identification protocols (e.g., IR absorption, chloride tests) , which may apply to the target compound in pharmaceutical contexts.
Biological Activity
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews the available literature on its mechanisms of action, biological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H15BrO2
- Molecular Weight : 273.15 g/mol
This structure features a brominated ethyl group linked to a methoxy-substituted benzene ring, which may influence its biological interactions.
Research indicates that this compound acts primarily as an acetyl-CoA carboxylase (ACC) inhibitor . ACC plays a crucial role in fatty acid metabolism, and inhibition of this enzyme can lead to alterations in lipid synthesis and energy metabolism.
Inhibition of ACC
- Study Findings : In vitro studies demonstrated that this compound significantly reduces fatty acid synthesis in HepG2 cells, indicating its potential as a therapeutic agent for metabolic disorders .
- Dose-Response Relationship : The effective dose (ED50) for inhibiting fatty acid synthesis was reported to be less than 0.3 mg/kg in animal models, showcasing its potency .
Biological Effects
The biological activity of the compound extends beyond lipid metabolism:
- Anticancer Activity : Preliminary studies have suggested that it may induce apoptosis in cancer cell lines such as LNCaP (prostate cancer), highlighting its potential as an anticancer agent .
- Impact on Metabolic Disorders : By modulating lipid metabolism, the compound may also have implications for treating conditions like obesity and diabetes .
Case Studies and Research Findings
Several studies have provided insights into the compound's biological effects:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | ACC Inhibition | Demonstrated significant reduction in fatty acid synthesis in vitro. |
| Study 2 | Cancer Cell Viability | Showed reduced viability of LNCaP cells upon treatment with the compound. |
| Study 3 | Pharmacokinetics | Evaluated the absorption and distribution in vivo, indicating favorable pharmacokinetic properties. |
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Metabolic Disorders : As an ACC inhibitor, it could serve as a treatment for dyslipidemia and related metabolic syndromes.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use in oncological treatments.
Q & A
Q. What are the established synthetic routes for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-methoxybenzene, and how do reaction conditions influence yield?
Synthesis typically involves electrophilic aromatic substitution or etherification reactions. For example:
- Method A : Reacting 3-methoxybenzyl alcohol with 2-bromoethanol under acidic catalysis (e.g., HCl or H₂SO₄) at 60–80°C to form the bromoethoxyethyl intermediate, followed by cyclopropane ring introduction via nucleophilic substitution with cyclopropylmethyl bromide .
- Method B : Direct bromination of a pre-formed cyclopropylmethoxy-substituted benzene derivative using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
Critical Parameters : Temperature control is vital to minimize side reactions (e.g., elimination of Br). Catalyst choice (Lewis acids like FeBr₃ vs. protic acids) affects regioselectivity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, methoxy at δ ~3.3 ppm) and confirms stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- X-ray Crystallography : Used to resolve ambiguous stereochemistry. SHELX programs (e.g., SHELXL) refine structures, particularly for bromine-heavy derivatives, leveraging high-resolution data to model thermal motion and disorder .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₅BrO₂) and detects fragmentation pathways (e.g., loss of Br or cyclopropane ring) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or crystallographic disorder) be resolved during structural validation?
- Case Study : Discrepancies in methoxy group chemical shifts may arise from solvent polarity or dynamic effects. Solutions include:
- Validation Tools : Cross-checking with computational methods (DFT-based NMR prediction) and comparing to analogous compounds (e.g., 1-(3-bromopropyl)-2-methoxybenzene) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving the cyclopropylmethoxy group?
- Electronic Effects : The cyclopropylmethoxy group acts as an electron-donating substituent, directing electrophiles to the para position relative to itself. Steric hindrance from the cyclopropane ring may favor meta substitution in crowded systems .
- Catalytic Tuning : Using bulky Lewis acids (e.g., AlCl₃ vs. FeBr₃) alters transition-state geometry. For example, AlCl₃ enhances para selectivity in bromination by stabilizing linear intermediates .
Q. How does the compound interact with biological macromolecules, and what methodologies quantify these interactions?
- Covalent Binding : The electrophilic bromine atom undergoes nucleophilic substitution with cysteine residues in proteins (e.g., kinases). Confirmed via:
- Competitive Assays : Co-incubation with thiol-containing inhibitors (e.g., glutathione) reduces adduct formation, confirming specificity .
Q. What are the mechanistic implications of unexpected byproducts (e.g., dehalogenation or cyclopropane ring opening) during synthesis?
- Byproduct Analysis :
- Dehalogenation : Occurs under reducing conditions (e.g., trace Pd in solvents). Mitigated by using high-purity reagents and inert atmospheres .
- Ring Opening : Acidic conditions protonate the cyclopropane, leading to cleavage. Substituting HCl with milder acids (e.g., acetic acid) reduces this risk .
- Diagnostic Tools : GC-MS monitors reaction progress, while DFT calculations model transition states to predict stability .
Q. How do solvent and temperature influence the compound’s stability in long-term storage?
- Degradation Pathways : Hydrolysis of the ether linkage (cyclopropylmethoxy group) in protic solvents (e.g., MeOH/H₂O) at >25°C.
- Stabilization Methods :
- Storage in anhydrous DCM or toluene at –20°C under argon.
- Addition of radical scavengers (e.g., BHT) to prevent bromine-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
